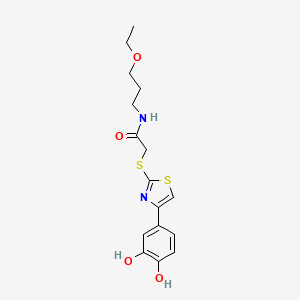

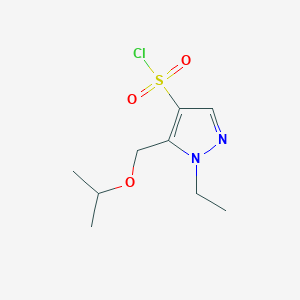

![molecular formula C22H20N2O3S B3019497 4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899965-55-0](/img/structure/B3019497.png)

4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

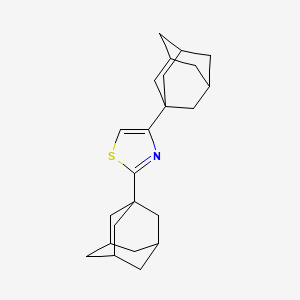

The compound "4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" belongs to the class of 1,2,4-benzothiadiazine dioxides, which are heterocyclic compounds featuring a benzene ring fused with a thiadiazine ring and two sulfonyl groups. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry and industry.

Synthesis Analysis

The synthesis of benzothiadiazine dioxides can be achieved through various methods. One approach involves the ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine dioxides, which can be synthesized from commercially available building blocks such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones . Another method includes the solid-phase synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which is advantageous for drug discovery due to the high purity of the compounds and the ability to introduce diversity at four points in the molecule . Additionally, parallel solution-phase synthesis has been used to create derivatives of 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one using 1,5-difluoro-2,4-dinitrobenzene as a starting material .

Molecular Structure Analysis

The molecular structure of benzothiadiazine dioxides has been characterized by crystallographic studies. These compounds typically exist as 4H tautomers with a puckered heterocyclic ring. The crystal structures reveal various interactions, such as hydrogen bonding and quadrupolar interactions, which can influence the compound's properties and reactivity .

Chemical Reactions Analysis

Benzothiadiazine dioxides can undergo a range of chemical reactions, including ring contractions, eliminations, and cyclizations. The reactivity of these compounds can be influenced by the substituents on the benzene and thiadiazine rings, as well as by the presence of the sulfonyl groups. The elimination reactions can be studied using DFT methods to understand the energetics and mechanisms involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine dioxides are influenced by their molecular structure. The presence of sulfonyl groups contributes to their polarity and potential solubility in various solvents. These compounds' crystal structures, which include hydrogen bonding and other non-covalent interactions, can affect their melting points, solubility, and stability. The diverse substituents that can be introduced at different points in the molecule allow for a wide range of physical and chemical properties, making them suitable for various applications .

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c1-16-10-12-19(13-11-16)24-22(25)23(15-18-7-5-6-17(2)14-18)20-8-3-4-9-21(20)28(24,26)27/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPJGFYPYGDOCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

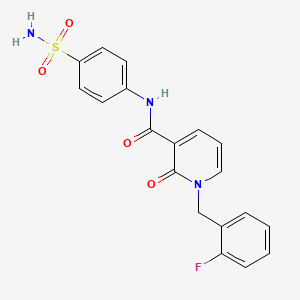

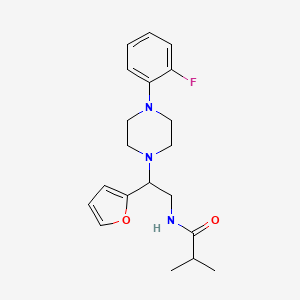

![3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3019414.png)

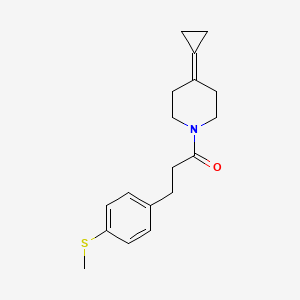

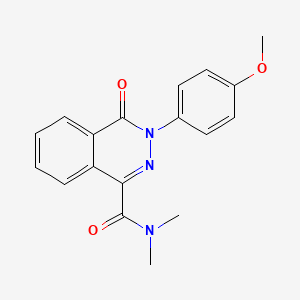

![(Z)-methyl 2-(2-((4-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019418.png)

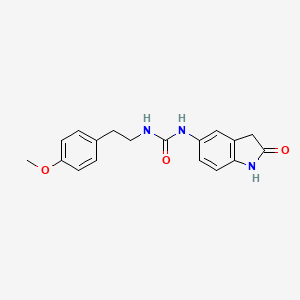

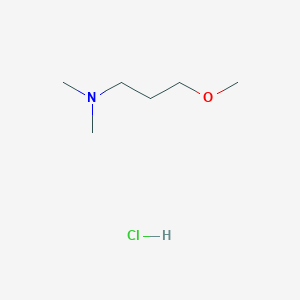

![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)

![4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline](/img/structure/B3019431.png)